molecular formula C11H11N3OS2 B5662888 4-methyl-N-[3-(methylthio)phenyl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[3-(methylthio)phenyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No. B5662888
M. Wt: 265.4 g/mol
InChI Key: LJOSBZNFXLHVKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including structures similar to 4-methyl-N-[3-(methylthio)phenyl]-1,2,3-thiadiazole-5-carboxamide, often involves chemoselective thionation-cyclization reactions. An efficient route to thiadiazole derivatives has been reported using Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides, leading to products with diverse functional groups (Kumar, Parameshwarappa, & Ila, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including our compound of interest, can be elucidated through various spectroscopic methods. Studies on similar compounds have utilized IR, ^1HNMR, ^13CNMR, and elemental analysis to confirm their structures, demonstrating the compound's molecular complexity and the efficiency of these analytical methods in deciphering it (Tang Zi-lon, 2015).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, contributing to their versatile chemical properties. The synthesis processes often involve reactions with haloalkanes in the presence of alkali in alcoholic medium, leading to a wide range of S-derivatives, indicating the compound's reactive sulfide group and its potential for further functionalization (Hotsulia & Fedotov, 2019).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be explored through their synthesis and structural analysis, providing insights into their stability, solubility, and crystalline form. Studies on similar compounds have emphasized the role of hydrogen bonding and molecular aggregation in defining their physical properties, including fluorescence effects, which can be significant for their potential applications (Matwijczuk et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are largely determined by their functional groups and molecular structure. The presence of the thiadiazole moiety contributes to the compound's reactivity and interactions with other molecules, making it a candidate for various chemical modifications and applications. For example, the synthesis and study of S-derivatives have shown potential in predicting biological activity, indicating the compound's chemical versatility (Hotsulia & Fedotov, 2019).

properties

IUPAC Name

4-methyl-N-(3-methylsulfanylphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-10(17-14-13-7)11(15)12-8-4-3-5-9(6-8)16-2/h3-6H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOSBZNFXLHVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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